Tetraphenylphosphonium phenyltri-p-tolylborate
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Overview
Description
Tetraphenylphosphonium phenyltri-p-tolylborate is a chemical compound with the molecular formula C52H48BP. It is known for its unique structure, which includes a phosphonium cation and a borate anion. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenylphosphonium phenyltri-p-tolylborate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium phenyltri-p-tolylborate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the careful addition of reactants, continuous stirring, and monitoring of reaction parameters to ensure optimal yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tetraphenylphosphonium phenyltri-p-tolylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its phenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various halides or nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides or borate esters.
Reduction: Generation of phosphine or borane derivatives.
Substitution: Production of substituted phosphonium or borate compounds.
Scientific Research Applications
Tetraphenylphosphonium phenyltri-p-tolylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of tetraphenylphosphonium phenyltri-p-tolylborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, or affecting their function. The pathways involved may include signal transduction, metabolic regulation, or cellular transport processes .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylborate
- Phenyltri-p-tolylborate
Uniqueness
Tetraphenylphosphonium phenyltri-p-tolylborate stands out due to its combined phosphonium and borate moieties, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C51H46BP |
---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
tetraphenylphosphanium;tris(4-methylphenyl)-phenylboranuide |
InChI |
InChI=1S/C27H26B.C24H20P/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h4-20H,1-3H3;1-20H/q-1;+1 |
InChI Key |
MHMQNYHAFOKALW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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